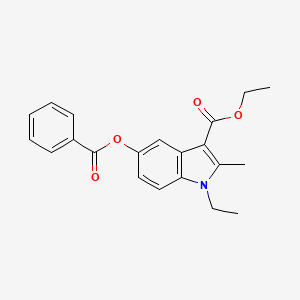![molecular formula C24H31N3O8 B11652767 Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a nitrobenzoyl group, and ethoxycarbonyl functionalities, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Ethoxycarbonylation: The ethoxycarbonyl groups are added through esterification reactions, typically using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethoxycarbonyl groups can be substituted with other ester or amide groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Ethyl chloroformate, triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ester or amide derivatives.
Applications De Recherche Scientifique
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Materials Science: It is explored for use in the development of novel polymers and materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: A simpler analog used in the synthesis of various pharmaceuticals.
1-Ethoxycarbonyl-4-piperidone: Another related compound with applications in organic synthesis.
Uniqueness
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C24H31N3O8 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
ethyl 1-[3-(4-ethoxycarbonylpiperidine-1-carbonyl)-5-nitrobenzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H31N3O8/c1-3-34-23(30)16-5-9-25(10-6-16)21(28)18-13-19(15-20(14-18)27(32)33)22(29)26-11-7-17(8-12-26)24(31)35-4-2/h13-17H,3-12H2,1-2H3 |
Clé InChI |
BRPCWCSOGMBJBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCC(CC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)

![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)


![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
